Cas no 944258-76-8 (7-methoxy-5-azaspiro2.4heptane)

7-Methoxy-5-azaspiro[2.4]heptane is a specialized heterocyclic compound featuring a spirocyclic structure with a methoxy-substituted azetidine ring. Its unique spiro[2.4]heptane framework and nitrogen-containing heterocycle make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances its reactivity, facilitating further functionalization, while the strained spirocyclic system offers potential for stereoselective transformations. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its rigid scaffold, which can improve binding affinity and metabolic stability. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications.
7-methoxy-5-azaspiro2.4heptane structure
944258-76-8 structure
Product Name:7-methoxy-5-azaspiro2.4heptane
CAS No:944258-76-8
MF:C7H13NO
MW:127.184221982956
CID:1122495
PubChem ID:16738289
Update Time:2025-05-22

7-methoxy-5-azaspiro2.4heptane Chemical and Physical Properties

Names and Identifiers

    • 7-methoxy-5-Azaspiro[2.4]heptane
    • EN300-1608190
    • AKOS006381557
    • starbld0024632
    • SCHEMBL1731658
    • F2147-3631
    • 944258-76-8
    • 7-methoxy-5-azaspiro2.4heptane
    • Inchi: 1S/C7H13NO/c1-9-6-4-8-5-7(6)2-3-7/h6,8H,2-5H2,1H3
    • InChI Key: JCOXLNNECBLFQE-UHFFFAOYSA-N
    • SMILES: O(C)C1CNCC21CC2

Computed Properties

  • Exact Mass: 127.099714038g/mol
  • Monoisotopic Mass: 127.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 21.3Ų

7-methoxy-5-azaspiro2.4heptane Pricemore >>

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Additional information on 7-methoxy-5-azaspiro2.4heptane

Exploring the Potential of 7-Methoxy-5-azaspiro[2.4]heptane (CAS 944258-76-8): A Versatile Spirocyclic Compound in Modern Chemistry

In the dynamic landscape of heterocyclic chemistry, 7-methoxy-5-azaspiro[2.4]heptane (CAS 944258-76-8) has emerged as a structurally unique scaffold with intriguing applications. This spirocyclic compound, characterized by its fused bicyclic system featuring a nitrogen atom and methoxy group, has garnered attention from pharmaceutical researchers and synthetic chemists alike. The azaspiro[2.4]heptane core represents a privileged structure in drug design, offering three-dimensional complexity that can enhance binding selectivity—a property highly sought after in the development of central nervous system (CNS) therapeutics and enzyme modulators.

The synthesis of 7-methoxy-5-azaspiro[2.4]heptane typically involves strategic ring-closing methodologies, with recent advancements focusing on atom-economical routes that align with green chemistry principles. Researchers have reported successful approaches using catalytic cyclization of appropriately functionalized precursors, a topic frequently searched in academic databases under terms like "azaspiro synthesis optimization" or "spirocyclic building blocks for drug discovery". The presence of the methoxy group at the 7-position introduces both steric and electronic effects that influence the compound's reactivity profile, making it a valuable intermediate for further derivatization.

From a physicochemical perspective, 7-methoxy-5-azaspiro[2.4]heptane exhibits properties that bridge the gap between lipophilicity and aqueous solubility—a crucial balance for bioavailability optimization in medicinal chemistry. Computational studies suggest that the spiro[2.4]heptane framework confers reduced conformational flexibility compared to monocyclic analogs, potentially leading to improved metabolic stability. These characteristics have prompted investigations into its incorporation into GPCR-targeting compounds and kinase inhibitors, addressing current industry demands for novel scaffolds in challenging target classes.

The pharmaceutical applications of azaspiro compounds have expanded significantly, with 7-methoxy-5-azaspiro[2.4]heptane derivatives appearing in patent literature for neurological disorders. This aligns with growing public interest in neurodegenerative disease treatments and cognitive enhancers, as reflected in trending search queries. The scaffold's ability to modulate neurotransmitter systems while maintaining favorable blood-brain barrier permeability makes it particularly relevant for addressing conditions like Parkinson's disease and depression—topics that consistently rank high in healthcare-related searches.

Beyond therapeutic applications, 7-methoxy-5-azaspiro[2.4]heptane serves as a valuable probe in chemical biology studies. Its constrained geometry allows researchers to investigate molecular recognition patterns in complex biological systems, contributing to fundamental understanding of protein-ligand interactions. The compound's versatility is further demonstrated in materials science, where similar spirocyclic architectures have been employed in the development of organic electronic materials with tailored optoelectronic properties.

Market analysis reveals growing demand for sophisticated heterocyclic building blocks like 7-methoxy-5-azaspiro[2.4]heptane, driven by pharmaceutical innovation and the need for three-dimensional fragment libraries in drug discovery. Suppliers have noted increased inquiries for this compound under search terms such as "rare spirocyclic compounds for research" and "Fsp3-rich scaffolds for lead optimization", reflecting industry trends toward structurally complex intermediates. The current pricing and availability landscape suggests this compound occupies a niche position in the fine chemicals market, with specialized manufacturers offering custom synthesis services.

From a safety and handling perspective, 7-methoxy-5-azaspiro[2.4]heptane requires standard laboratory precautions appropriate for nitrogen-containing organic compounds. While not classified as hazardous under major regulatory frameworks, proper chemical hygiene practices should be maintained during handling—a consideration frequently addressed in laboratory safety guidelines searches. The compound's stability profile allows for storage under inert atmosphere at moderate temperatures, making it manageable for most research facilities.

Future research directions for 7-methoxy-5-azaspiro[2.4]heptane derivatives may focus on expanding their utility in catalysis and asymmetric synthesis, areas generating substantial academic interest. The compound's potential as a chiral auxiliary or ligand precursor remains underexplored, representing opportunities highlighted in recent chemical innovation reports. Additionally, its application in developing proteolysis targeting chimeras (PROTACs)—a hot topic in drug discovery circles—could leverage the scaffold's three-dimensionality to enhance protein degradation efficiency.

For researchers seeking practical information, synthetic protocols for 7-methoxy-5-azaspiro[2.4]heptane often appear in searches combining "spirocyclic synthesis methods" with "step-by-step experimental procedures". Analytical characterization typically employs NMR spectroscopy (with particular attention to the distinctive spirocyclic proton environments) and mass spectrometry, complemented by X-ray crystallography for structural confirmation—techniques commonly referenced in compound characterization guides.

The growing importance of 7-methoxy-5-azaspiro[2.4]heptane in academic and industrial settings underscores the value of three-dimensional molecular architectures in addressing contemporary challenges in chemical research. As the field continues to emphasize structural novelty and spatial complexity in bioactive compounds, this spirocyclic framework is poised to play an increasingly prominent role in the development of next-generation chemical tools and therapeutics.

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